3-(4-Cyclopropylmethoxy-phenoxy)-azetidine
Overview
Description
3-(4-Cyclopropylmethoxy-phenoxy)-azetidine is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
- Antiproliferative Compounds : Research has shown that certain compounds structurally related to 3-(4-Cyclopropylmethoxy-phenoxy)-azetidine, specifically 3-phenoxy-1,4-diarylazetidin-2-ones, have potent antiproliferative properties. These compounds, including trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, demonstrated significant activity against MCF-7 breast cancer cells, disrupting microtubular structures and causing G2/M arrest and apoptosis. They also interact at the colchicine-binding site on β-tubulin, indicating their potential as anticancer agents (Greene et al., 2016).
Synthesis and Reactivity
- Ring Transformation in Synthesis : A study on the reactivity of 2-(2-mesyloxyethyl)azetidines, closely related to this compound, highlighted their use in stereoselective preparation of new 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines. This demonstrated the potential of such compounds in medicinal chemistry, as they provide easy access to various substituted piperidines (Mollet et al., 2011).
- Catalyzed Friedel-Crafts Reaction : Another research focused on the synthesis of 3,3-Diarylazetidines, involving a calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols. This process allows for the creation of drug-like compounds through further derivatization, indicating the versatility of azetidine-based compounds in drug development (Denis et al., 2018).
Pharmacological Potential
- Anticancer Thiourea-Azetidine Hybrids : A series of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety were designed and synthesized as potential antitumor agents. These compounds exhibited significant anticancer activity against various human cancer cell lines, showing more potency than Doxorubicin in certain cell lines. The compounds also demonstrated potential as VEGFR-2 inhibitors, highlighting their importance in cancer treatment (Parmar et al., 2021).
Miscellaneous Applications
- Azetidine Derivatives in Medicinal Chemistry : Azetidines and their derivatives, including compounds similar to this compound, are important in medicinal chemistry. They have applications as amino acid surrogates, in peptidomimetic and nucleic acid chemistry, and also in catalytic processes. Their unique structure makes them candidates for ring-opening and expansion reactions, expanding their utility in synthetic chemistry (Mehra et al., 2017).
Properties
IUPAC Name |
3-[4-(cyclopropylmethoxy)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-10(1)9-15-11-3-5-12(6-4-11)16-13-7-14-8-13/h3-6,10,13-14H,1-2,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMVZKRIYVALK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)OC3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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